molecular formula C16H16N6O2 B6687319 [4-(1,2,4-oxadiazol-3-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

[4-(1,2,4-oxadiazol-3-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687319
M. Wt: 324.34 g/mol
InChI Key: XAEPXFCUNNPSFG-AWEZNQCLSA-N
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Description

[4-(1,2,4-oxadiazol-3-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a synthetic organic compound that features a combination of oxadiazole, triazole, and pyrrolidine moieties. These structural elements are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,2,4-oxadiazol-3-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the oxadiazole and triazole intermediates. A common synthetic route includes:

    Formation of Oxadiazole Intermediate: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Triazole Intermediate: The triazole ring is often formed through a “click” reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which involves the reaction of an azide with an alkyne.

    Coupling Reactions: The oxadiazole and triazole intermediates are then coupled with a pyrrolidine derivative through nucleophilic substitution or other coupling reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated derivatives. Substitution reactions typically result in functionalized aromatic rings with nitro, halo, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,2,4-oxadiazol-3-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features may also allow it to act as a probe for investigating cellular pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, infections, and inflammatory conditions. Researchers are exploring its use as a lead compound for drug development, aiming to optimize its efficacy and safety profile.

Industry

In the industrial sector, this compound can be used in the development of chemical sensors, particularly for detecting explosives and heavy metals. Its fluorescence properties make it suitable for use in sensor technology, providing a means for sensitive and selective detection of target analytes.

Mechanism of Action

The mechanism of action of [4-(1,2,4-oxadiazol-3-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The oxadiazole and triazole rings may play a role in binding interactions, while the pyrrolidine moiety could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,2,4-oxadiazol-5-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone: A similar compound with the oxadiazole ring in a different position, which may affect its reactivity and biological activity.

    [4-(1,3,4-oxadiazol-2-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone: Another isomer with a different oxadiazole ring position, potentially leading to different chemical and biological properties.

Uniqueness

The uniqueness of [4-(1,2,4-oxadiazol-3-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This compound’s combination of oxadiazole, triazole, and pyrrolidine moieties is not commonly found in other molecules, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

[4-(1,2,4-oxadiazol-3-yl)phenyl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-16(13-5-3-12(4-6-13)15-17-11-24-19-15)22-8-1-2-14(22)10-21-9-7-18-20-21/h3-7,9,11,14H,1-2,8,10H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEPXFCUNNPSFG-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=NOC=N3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)C3=NOC=N3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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